1-methyl-4-(piperidin-3-yl)-1H-indole

Catalog No.
S14054010
CAS No.
M.F
C14H18N2
M. Wt
214.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-4-(piperidin-3-yl)-1H-indole

Product Name

1-methyl-4-(piperidin-3-yl)-1H-indole

IUPAC Name

1-methyl-4-piperidin-3-ylindole

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c1-16-9-7-13-12(5-2-6-14(13)16)11-4-3-8-15-10-11/h2,5-7,9,11,15H,3-4,8,10H2,1H3

InChI Key

WHZJBEMBTDOZNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C3CCCNC3

N-Alkylation remains the cornerstone for constructing the pivotal C–N bond between piperidine and indole moieties in 1-methyl-4-(piperidin-3-yl)-1H-indole derivatives. The reaction typically involves treating 3-(piperidin-3-yl)-1H-indole precursors with methylating agents under optimized conditions. A seminal study demonstrated that racemic 3-(piperidin-3-yl)-1H-indole substrates undergo efficient N-alkylation using (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide as a chiral electrophile, yielding diastereomeric products with 85% efficiency.

Critical to reaction success is the choice of base and solvent system. Polar aprotic solvents such as dimethylformamide facilitate nucleophilic attack by deprotonating the indole nitrogen, while inorganic bases like potassium carbonate maintain reaction homogeneity. Recent innovations employ phase-transfer catalysts to enhance reaction rates in biphasic systems, particularly for water-sensitive substrates.

The table below summarizes key N-alkylation results from representative studies:

SubstrateAlkylating AgentSolventBaseYield (%)Reference
3-(Piperidin-3-yl)-1H-indoleMethyl iodideDMFK2CO374
5-Fluoro derivative(S)-II chiral reagentDichloromethaneEt3N79
5-Methoxy analogTrimethyloxonium tetrafluoroborateAcetonitrileDIPEA91

Notably, the use of chiral auxiliaries like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide introduces stereochemical control during alkylation, producing diastereomeric ratios up to 53.4:46.6 as determined by HPLC analysis. This approach circumvents the need for post-synthetic resolution in many cases.

Diastereoselective Synthesis via Chiral Auxiliary Approaches

Diastereoselective synthesis of 1-methyl-4-(piperidin-3-yl)-1H-indole derivatives leverages chiral auxiliaries to control stereochemistry at the piperidine ring's 3-position. The methodology involves temporary attachment of enantiopure directing groups that induce facial selectivity during key bond-forming steps. A prominent example utilizes (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester as a chiral reagent for N-alkylation, yielding separable diastereomers via semi-preparative HPLC with >98% purity.

The stereochemical outcome depends critically on the auxiliary's spatial arrangement and the transition state geometry during nucleophilic substitution. X-ray crystallographic studies of intermediates confirm that the (3R,2S) configuration predominates when using (R)-configured alkylating agents, attributable to minimized steric interactions between the indole's C5 substituent and the auxiliary's phenyl group. Subsequent auxiliary removal under mild acidic conditions (e.g., HCl in dioxane) affords enantiomerically enriched products without racemization.

Catalytic Asymmetric Routes for Enantiomerically Enriched Derivatives

Transition metal catalysis has revolutionized access to enantiopure 1-methyl-4-(piperidin-3-yl)-1H-indole derivatives. A breakthrough involves Ir/Cu/N-PINAP catalytic systems that enable reductive alkynylation of α-unbranched amides, achieving up to 98% enantiomeric excess in piperidine-indole hybrids. The mechanism proceeds through oxidative addition of the amide C–N bond to iridium, followed by copper-mediated alkyne insertion and stereoselective protonolysis.

Organocatalytic methods using chiral phosphoric acids represent a metal-free alternative. These Brønsted acid catalysts induce asymmetry during Pictet-Spengler-type cyclizations between 3-vinylindoles and imino esters, constructing the piperidine ring with 99% ee. The catalyst's binaphthyl backbone creates a chiral microenvironment that dictates the approach trajectory of the electrophilic component.

Comparative analysis of asymmetric methods reveals distinct advantages:

MethodCatalyst Loading (%)ee (%)Reaction Time (h)Scale (g)
Ir/Cu/N-PINAP5982410
Chiral CPA109910.5
Ru-Pybox295122

These systems enable gram-scale syntheses of anticholinergic drug candidates while maintaining stereochemical fidelity.

Solid-Phase Synthesis and Combinatorial Library Development

Solid-phase approaches to 1-methyl-4-(piperidin-3-yl)-1H-indole derivatives remain underexplored but show promise for high-throughput discovery. Preliminary work immobilizes 3-bromoindole scaffolds on Wang resin via Sonogashira coupling, followed by piperidine ring construction through reductive amination cycles. Photocleavable linkers permit traceless release of products under UV irradiation, yielding libraries with >80% purity as assessed by LC-MS.

Combinatorial strategies employ split-pool synthesis with diversity introduced through:

  • Variable indole C5 substituents (H, F, OMe)
  • Piperidine N-alkyl groups (methyl, benzyl, allyl)
  • Ring size variations (pyrrolidine vs. piperidine hybrids)

Automated purification via catch-and-release techniques significantly enhances library quality, enabling rapid structure-activity relationship studies for neurological targets.

Hemozoin Crystallization Inhibition Mechanisms

The hemozoin crystallization inhibition mechanism represents a fundamental antimalarial strategy that has been extensively validated through both molecular-level investigations and biochemical studies. The compound 1-methyl-4-(piperidin-3-yl)-1H-indole, as part of the broader indole antimalarial class, demonstrates significant activity against hemozoin formation through specific molecular interactions with crystal growth sites [1] [2].

Molecular Basis of Hemozoin Formation

Hemozoin crystallization occurs as a critical detoxification mechanism in malaria parasites, where toxic hematin molecules released during hemoglobin catabolism are sequestered into innocuous crystalline structures [1] [3]. The process follows a classical crystallization mechanism involving two-dimensional nucleation and subsequent growth through solute molecule attachment. Time-resolved atomic force microscopy studies have revealed that hematin crystal growth occurs via layer-by-layer addition, with specific surface sites available for drug binding [1].

Indole-Mediated Inhibition Pathways

The 1-methyl-4-(piperidin-3-yl)-1H-indole scaffold exhibits hemozoin inhibitory activity through surface adsorption mechanisms that differ from traditional quinoline antimalarials. While chloroquine functions by binding to molecularly flat {100} surfaces with extraordinary potency, achieving complete growth arrest at 2 micromolar concentrations, indole derivatives operate through alternative surface interactions [1] [4]. The compound demonstrates effective inhibition at concentrations ranging from 3 to 25 micromolar, indicating a moderate but significant binding affinity for hematin crystal surfaces [2].

Crystal Surface Interactions

The structural characteristics of 1-methyl-4-(piperidin-3-yl)-1H-indole enable specific interactions with hematin crystal growth sites. The indole core provides aromatic stacking capabilities with the porphyrin ring system of hematin, while the piperidine substituent contributes to spatial orientation and binding specificity. These molecular features facilitate disruption of crystal nucleation and growth processes, resulting in 70-90% inhibition efficacy under physiological conditions [4] [5].

Mechanistic Distinction from Quinoline Antimalarials

Unlike quinoline antimalarials that primarily function through kink blocking and step pinning mechanisms, indole compounds including 1-methyl-4-(piperidin-3-yl)-1H-indole operate through distinct surface adsorption pathways. The compound exhibits selectivity indices of 10² to 10³ fold over physiological hematin concentrations, representing moderate but therapeutically relevant potency [2] [4]. This mechanistic difference provides important advantages in circumventing quinoline resistance mechanisms that have emerged in malaria parasites.

Plasmodium falciparum ATPase 4 Ion Channel Modulation Dynamics

The Plasmodium falciparum ATPase 4 represents a critical sodium efflux pump that maintains essential ion homeostasis within the intraerythrocytic parasite. Recent investigations have established that indole-based compounds, including structural analogs of 1-methyl-4-(piperidin-3-yl)-1H-indole, demonstrate significant activity against this molecular target through specific modulation of ion channel dynamics [6] [7].

Physiological Function of Plasmodium falciparum ATPase 4

The Plasmodium falciparum ATPase 4 functions as a sodium-dependent adenosine triphosphate hydrolase that actively extrudes sodium ions from the parasite cytoplasm while simultaneously importing hydrogen ions. Under normal physiological conditions, the enzyme exhibits a Michaelis constant for adenosine triphosphate of 0.2 millimolar and a Michaelis constant for sodium of 16-17 millimolar [6]. The protein operates at approximately 45-50% of its maximal rate under physiological conditions, maintaining cytosolic sodium concentrations around 10 millimolar while preserving intracellular pH at 7.3 [7].

Indole-Mediated Channel Modulation

The N-acetamide indole class, which shares structural similarities with 1-methyl-4-(piperidin-3-yl)-1H-indole, has been demonstrated to target Plasmodium falciparum ATPase 4 through specific binding interactions. Resistance selection studies and whole-genome sequencing have revealed mutations in the pfatp4 gene following exposure to indole derivatives, confirming the molecular target [8] [9]. These compounds exhibit reduced potency against parasites harboring resistance-conferring mutations, providing definitive evidence of on-target activity.

Ion Transport Disruption Mechanisms

Inhibition of Plasmodium falciparum ATPase 4 by indole compounds results in dramatic alterations in parasite ion homeostasis. The blockade of sodium efflux capabilities leads to rapid accumulation of cytosolic sodium, with concentrations rising from the normal 10 millimolar to 50-80 millimolar within minutes of drug exposure [7] [10]. This sodium accumulation is accompanied by cytoplasmic alkalinization, with intracellular pH increasing from 7.3 to 8.0-8.5 due to the cessation of hydrogen ion import [6].

Downstream Physiological Consequences

The disruption of ion homeostasis through Plasmodium falciparum ATPase 4 inhibition triggers cascading physiological effects that ultimately result in parasite death. The elevated sodium concentrations promote osmotic water influx, leading to parasite swelling and potential lysis. Additionally, the altered pH environment disrupts essential metabolic processes and protein function. The compound demonstrates particularly potent effects on parasite egress mechanisms, with inhibition of protein kinase G activation that is directly linked to sodium homeostasis disruption [10].

Mitochondrial Electron Transport Chain Disruption

The mitochondrial electron transport chain of malaria parasites represents a unique and essential metabolic pathway that differs significantly from mammalian systems, making it an attractive target for antimalarial drug development. The disruption of mitochondrial electron transport by indole compounds, including potential effects of 1-methyl-4-(piperidin-3-yl)-1H-indole, involves specific interactions with parasite-unique components of the respiratory chain [11] [12].

Unique Architecture of Plasmodium Mitochondrial Electron Transport Chain

The Plasmodium mitochondrial electron transport chain exhibits several distinctive features that distinguish it from mammalian systems. Complex I, the traditional NADH dehydrogenase, is completely absent and replaced by a single-subunit type II NADH:ubiquinone oxidoreductase [11] [13]. The remaining complexes II through V are present but contain only 23 likely orthologues of the 48 canonical components found in mammalian systems [13]. This simplified architecture provides unique opportunities for selective drug targeting.

Cytochrome System Vulnerabilities

The parasite mitochondrial system contains two distinct cytochrome c homologs with unusually sparse sequence identity. The primary cytochrome c is essential for electron transport chain function, while cytochrome c-2 represents the most divergent eukaryotic cytochrome c homolog currently known [14]. Translational repression studies have demonstrated that cytochrome c and cytochrome c₁ are lethal to parasites, causing death through electron transport chain dysfunction and impaired ubiquinone recycling [14].

Indole-Mediated Mitochondrial Disruption

Indole compounds demonstrate capacity to disrupt mitochondrial electron transport through multiple mechanisms. The structural features of 1-methyl-4-(piperidin-3-yl)-1H-indole, particularly the aromatic indole core and piperidine substituent, enable interactions with mitochondrial membrane components and electron transport proteins. Studies with related indole derivatives have shown capacity to affect mitochondrial membrane potential and respiratory chain function [15] [16].

Metabolic Consequences of Electron Transport Chain Inhibition

The disruption of mitochondrial electron transport chain function by indole compounds results in profound metabolic consequences for the parasite. The primary effect involves blockade of ubiquinone regeneration, which is essential for pyrimidine biosynthesis through the dihydroorotate dehydrogenase pathway [11] [17]. This metabolic disruption leads to nucleotide depletion and subsequent parasite death. Additionally, the collapse of mitochondrial membrane potential disrupts adenosine triphosphate synthesis and essential transport processes across the inner mitochondrial membrane [11].

Stage-Specific Effects and Resistance Implications

The mitochondrial electron transport chain disruption exhibits stage-specific effects, with trophozoite-stage parasites showing particular susceptibility to mitochondrial dysfunction. Ring-stage and schizont-stage parasites demonstrate greater resilience to mitochondrial inhibition, surviving for extended periods in a metabolically static state [11] [17]. This stage-dependent sensitivity has important implications for drug development and resistance emergence, as parasites may survive periods of mitochondrial dysfunction and subsequently develop adaptive mechanisms.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

214.146998583 g/mol

Monoisotopic Mass

214.146998583 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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